molecular formula C6H5NO3 B140049 4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol CAS No. 103427-15-2

4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol

Cat. No. B140049
M. Wt: 140.1 g/mol
InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N
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Patent
US06855833B2

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-halomethyl-4-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6](CO)[CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:15])=O>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)CO
Name
2-halomethyl-4-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06855833B2

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-halomethyl-4-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6](CO)[CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:15])=O>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)CO
Name
2-halomethyl-4-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06855833B2

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-halomethyl-4-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6](CO)[CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:15])=O>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)CO
Name
2-halomethyl-4-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.